molecular formula C19H20N4OS B6757004 N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide

Cat. No.: B6757004
M. Wt: 352.5 g/mol
InChI Key: FVIGNHORLNOFMM-UHFFFAOYSA-N
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Description

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide is a complex organic compound that features a benzothiophene core, a piperidine ring, and a pyridazine moiety

Properties

IUPAC Name

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-13-4-7-18(22-21-13)23-9-2-3-16(12-23)20-19(24)15-5-6-17-14(11-15)8-10-25-17/h4-8,10-11,16H,2-3,9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIGNHORLNOFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC(=O)C3=CC4=C(C=C3)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the Pyridazine Moiety: This is usually done through coupling reactions, such as Suzuki or Heck coupling, to attach the pyridazine ring to the piperidine core.

    Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • 1-(6-methylpyridazin-3-yl)piperidin-3-amine

Uniqueness

N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-benzothiophene-5-carboxamide stands out due to its unique combination of a benzothiophene core with a piperidine and pyridazine moiety. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

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